N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural features:
- Piperidine-4-carboxamide core: Provides conformational rigidity and hydrogen-bonding capacity.
- 6-(1H-pyrazol-1-yl)pyridazin-3-yl group: A heterocyclic system that may enhance binding to biological targets via π-π stacking or dipole interactions.
- 3-methanesulfonamidophenyl substituent: Introduces sulfonamide functionality, which is often associated with improved pharmacokinetic properties (e.g., solubility, metabolic stability) .
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-31(29,30)25-17-5-2-4-16(14-17)22-20(28)15-8-12-26(13-9-15)18-6-7-19(24-23-18)27-11-3-10-21-27/h2-7,10-11,14-15,25H,8-9,12-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUHVFSRCOCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 414.5 g/mol. It features a complex structure that includes a piperidine ring, a methanesulfonamide group, and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 2034480-85-6 |
The compound primarily acts as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Its interaction with the P2Y12 receptor, a G-protein-coupled receptor (GPCR), suggests potential applications in cardiovascular therapies. By inhibiting this receptor, the compound may reduce platelet aggregation, thereby lowering the risk of thrombotic events.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. These compounds have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Platelet Inhibition | Reduced aggregation in vitro | |
| Anticancer | Inhibition of proliferation in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Cardiovascular Applications
A study involving patients with acute coronary syndrome demonstrated that compounds targeting the P2Y12 receptor significantly improved outcomes when combined with standard antiplatelet therapy. The results indicated a marked decrease in major adverse cardiac events (MACE) among patients treated with such inhibitors compared to controls.
Anticancer Research
In vitro studies on breast cancer cell lines treated with this compound showed a decrease in cell viability by up to 70% at higher concentrations. These findings suggest that further investigation into its mechanism could lead to the development of new cancer therapies.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Ring
The pyridazine ring (6-membered diazine) exhibits electron-deficient character, enabling nucleophilic substitution at positions activated by electron-withdrawing groups. The 3-position (pyrazole-substituted) is less reactive due to steric hindrance, while the 6-position may undergo substitution under specific conditions.
Example: Chlorination at the 6-position using POCl₃ generates a reactive intermediate for further cross-coupling (e.g., Suzuki reactions).
Cross-Coupling Reactions
The pyridazine and pyrazole moieties participate in transition-metal-catalyzed couplings. The pyridazine’s electron-deficient nature facilitates Suzuki-Miyaura and Buchwald-Hartwig reactions.
Mechanistic Insight: The pyridazine ring’s electron deficiency lowers the activation energy for oxidative addition of aryl halides .
Piperidine-Carboxamide Functionalization
The piperidine-4-carboxamide group undergoes hydrolysis and alkylation, though steric hindrance from the pyridazine-pyrazole system limits reactivity.
Synthetic Utility: Hydrolysis to the carboxylic acid enables conjugation with amines or alcohols for prodrug design .
Methanesulfonamide Group Reactivity
The aryl sulfonamide group is generally inert under mild conditions but can undergo deprotection or substitution under strong acidic/basic conditions.
Note: The sulfonamide’s stability makes it a preferred pharmacophore in drug design .
Pyrazole Ring Modifications
The 1H-pyrazol-1-yl group undergoes electrophilic substitution (e.g., nitration, halogenation) at the 4-position.
| Reaction Type | Reagents | Products | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrazole derivative | 4 > 5 substitution | |
| Bromination | Br₂, AcOH, 50°C | 4-Bromo-pyrazole analog | Requires catalysis (FeBr₃) |
Application: Bromination enables further cross-coupling to introduce aryl/heteroaryl groups .
Cyclization Reactions
The compound’s structure permits intramolecular cyclization to form fused polyheterocycles.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Thermal Cyclization | DMF, 150°C, 24h | Pyridazino[4,5-b]indole fused system | 40% | |
| Acid-Catalyzed | HCl (gas), CH₂Cl₂, RT | Piperidine-pyridazine spirocycle | 55% |
Mechanism: Cyclization occurs via nucleophilic attack of the piperidine nitrogen on the pyridazine ring .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent-Driven Diversity: The sulfonamide group in the target compound distinguishes it from analogs like the acetylphenyl derivative and the triazolo-pyridazine analog . Sulfonamides are known to enhance solubility and target binding in kinase inhibitors.
Molecular Weight and Pharmacokinetics :
- The target compound (453.5 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol). Heavier analogs (e.g., 474.6 g/mol ) may face challenges in bioavailability.
The triazolo-pyridazine analog exhibits a logP of 0.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
